Lerisetron - 143257-98-1

Lerisetron

Catalog Number: EVT-273094
CAS Number: 143257-98-1
Molecular Formula: C18H20N4
Molecular Weight: 292.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lerisetron, chemically known as 1-Phenylmethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-1H-benzimidazole hydrochloride [], is a potent and selective antagonist of the serotonin 5-HT3 receptor [, , ]. It belongs to the class of benzimidazole derivatives [] and has been investigated for its potential in treating nausea and vomiting induced by chemotherapy and radiation [].

Future Directions
  • Clinical Development of Antimalarial Analogues: Further research is needed to optimize the antimalarial properties of Lerisetron analogues while mitigating potential cardiotoxicity risks [].
  • Exploration of Therapeutic Potential in Vestibular Disorders: The use of Lerisetron and other 5-HT3 receptor antagonists in treating lesional vestibular disorders warrants further investigation [, ].
  • Development of Targeted Drug Delivery Systems: Continued efforts in developing transdermal and other targeted delivery systems for Lerisetron could improve its therapeutic index and patient compliance [, , , , , , ].
  • Investigating the Role of Lerisetron Metabolites: Understanding the pharmacokinetic and pharmacodynamic properties of Lerisetron metabolites, such as hydroxy lerisetron (L6-OH), could provide insights into its overall efficacy and safety profile [].

Ondansetron

  • Compound Description: Ondansetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist widely used as an antiemetic agent. [, ] It effectively controls nausea and vomiting induced by chemotherapy, radiotherapy, and surgery.
  • Relevance: Ondansetron serves as a key comparator to Lerisetron in several studies evaluating antiemetic properties. Both compounds target the 5-HT3 receptor, with studies often comparing their efficacy and potency in various emesis models. For instance, one study demonstrated Lerisetron to be more potent than Ondansetron in a radiation-induced emesis model using dogs. []

Granisetron

  • Compound Description: Granisetron is another selective 5-HT3 receptor antagonist recognized for its potent antiemetic effects. [] Like Ondansetron, it is clinically used to prevent and treat nausea and vomiting associated with chemotherapy and radiotherapy.
  • Relevance: Granisetron serves as a comparative benchmark for Lerisetron in studies investigating 5-HT3 receptor antagonist activity. Research indicates that Lerisetron exhibits higher affinity for the 5-HT3 receptor compared to Granisetron. []

Tropisetron

  • Compound Description: Tropisetron is a 5-HT3 receptor antagonist and antiemetic drug used to manage nausea and vomiting, primarily in the context of chemotherapy. []
  • Relevance: Tropisetron is often mentioned alongside Lerisetron in studies evaluating the structure-activity relationships of 2-piperazinylbenzimidazole derivatives as 5-HT3 antagonists. Research highlights Lerisetron's superior affinity for the 5-HT3 receptor compared to Tropisetron. []

Palonosetron

  • Compound Description: Palonosetron is a second-generation 5-HT3 receptor antagonist known for its prolonged antiemetic action. [] It is used to prevent acute and delayed nausea and vomiting associated with chemotherapy.
  • Relevance: Palonosetron, along with other 5-HT3 antagonists, is often cited in research exploring the potential application of Lerisetron in treating lesional vestibular disorders. []

1-Phenyl-methyl-2-piperazinyl-1H-benzimidazole hydrochloride

  • Compound Description: This is another name for Lerisetron (CAS 143257-98-1, F-0930-RS2). []

Lerisetron Methyl-substituted Analogue (Compound 2)

  • Compound Description: This analogue of Lerisetron features a methyl substitution, resulting in a significant increase in potency against the malaria parasite Plasmodium falciparum. [] It exhibits an IC50 of 0.098 μM against the NF54 strain.

Lerisetron Chloro-substituted Analogue (Compound 3)

  • Compound Description: Featuring a chloro substitution, this Lerisetron analogue displays potent antiplasmodial activity against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of Plasmodium falciparum. [] It exhibits IC50 values of 0.062 μM (NF54) and 0.054 μM (K1).

Hydroxy Lerisetron Metabolite (L6-OH)

  • Compound Description: L6-OH is a key metabolite of Lerisetron in rats. [] Its pharmacokinetic and pharmacodynamic properties have been studied to understand its contribution to the overall effects of Lerisetron.
  • Compound Description: These compounds are all 5-HT3 receptor antagonists, some of which are approved for clinical use as antiemetics. [, ]
  • Relevance: These 5-HT3 antagonists are often mentioned alongside Lerisetron in scientific literature, primarily in the context of reviewing the therapeutic potential of this class of drugs, including applications beyond their established antiemetic effects. For example, research explores their possible use in treating lesional vestibular disorders. [, ]
Source and Classification

Lerisetron is derived from the class of compounds known as benzimidazoles, which are characterized by their bicyclic structure comprising a benzene ring fused to an imidazole ring. This structural framework is essential for its biological activity, particularly its interaction with the 5-HT3 receptor, a subtype of serotonin receptor involved in the regulation of nausea and vomiting .

Synthesis Analysis

The synthesis of Lerisetron involves several key steps that utilize various chemical reactions to construct the benzimidazole framework. The general synthetic approach can be outlined as follows:

  1. Nucleophilic Aromatic Substitution: The initial step typically involves a nucleophilic aromatic substitution reaction between suitable amines and o-halo-nitro compounds in the presence of bases such as potassium carbonate or triethylamine at elevated temperatures (50–120 °C). This reaction leads to the formation of 2-amino benzimidazole derivatives.
  2. Deprotonation and Halogenation: Following the formation of benzimidazole, deprotonation is performed using lithium diisopropylamide, which is then followed by halogenation with reagents like carbon tetrabromide or hexachloroethane to yield halogenated derivatives.
  3. Cyclization: The halogenated compounds undergo cyclization with trimethyl orthoformate and formic acid under controlled conditions (e.g., 100 °C) to produce imidazopyridines.
  4. Final Product Formation: The final steps involve further reactions such as amination and reduction to yield Lerisetron .

This multi-step synthesis is crucial for achieving the desired structural and functional properties of Lerisetron.

Molecular Structure Analysis

Lerisetron has a molecular formula of C18H20N4C_{18}H_{20}N_{4} and a molar mass of approximately 292.386g/mol292.386\,g/mol. Its structure features a central benzimidazole core, which is pivotal for its interaction with the 5-HT3 receptor.

Structural Features

  • Benzimidazole Core: This bicyclic structure contributes to the compound's pharmacological activity.
  • Substituents: Various substituents on the benzene ring enhance its binding affinity and selectivity for serotonin receptors.

The three-dimensional conformation of Lerisetron allows it to effectively fit into the binding site of the 5-HT3 receptor, facilitating its antagonistic action .

Chemical Reactions Analysis

Lerisetron participates in several significant chemical reactions that are crucial for its synthesis and functional activity:

  • Aromatic Substitution Reactions: These reactions are fundamental for constructing the benzimidazole framework.
  • Reduction Reactions: Catalytic hydrogenation processes convert nitro groups into amino groups, enhancing biological activity.
  • Cyclization Reactions: These reactions are essential for forming complex cyclic structures that contribute to the drug's efficacy.

These reactions are performed under specific conditions (e.g., temperature, pressure) to optimize yield and purity .

Mechanism of Action

Lerisetron exerts its antiemetic effects primarily through antagonism at the 5-HT3 receptor, which is located in both the central nervous system and peripheral nervous system.

Mechanistic Details

  • Receptor Binding: By binding to the 5-HT3 receptor, Lerisetron inhibits serotonin-mediated signaling pathways that typically trigger nausea and vomiting.
  • Inhibition of Neurotransmitter Release: This action prevents the release of neurotransmitters that would otherwise stimulate vomiting reflexes during chemotherapy.

Clinical studies have shown that Lerisetron effectively reduces nausea and vomiting episodes in patients receiving cancer treatments .

Physical and Chemical Properties Analysis

Lerisetron exhibits several notable physical and chemical properties:

These properties are crucial for formulation development and therapeutic applications .

Applications

Lerisetron's primary application lies in its use as an antiemetic agent in clinical settings:

  • Chemotherapy-Induced Nausea and Vomiting: It has been evaluated extensively for preventing nausea related to cancer treatments.
  • Research Applications: Lerisetron analogs have been synthesized for potential applications beyond antiemetic use, including investigations into antimalarial properties .

Ongoing research continues to explore its efficacy in various therapeutic contexts, potentially expanding its applications within pharmacology .

Molecular Mechanisms of 5-HT3 Receptor Antagonism

Structural Basis of 5-HT3 Receptor Interaction

Lerisetron (1-benzyl-2-(piperazin-1-yl)-1H-benzimidazole) is a competitive antagonist of the 5-HT3 receptor, a ligand-gated ion channel permeable to Na+, K+, and Ca2+ ions. Its molecular recognition involves specific interactions with the orthosteric binding site located at the interface of adjacent subunits in the receptor pentamer. The binding pocket comprises "loops" (A–F) from principal and complementary subunits, where loops A–C form the principal face and loops D–F form the complementary face [7] [10].

Role of Functional Groups in Binding Affinity

Lerisetron’s binding affinity (Ki = 0.15 nM) arises from synergistic contributions of three key moieties:

  • Benzimidazole Core: The planar benzimidazole system engages in π-π stacking with aromatic residues (e.g., Tyr234) in the receptor’s loop B. This interaction anchors the ligand in the binding pocket [7] [9].
  • Piperazine Group: The basic nitrogen of piperazine forms a cation-π interaction with Trp183 (human numbering) in loop D. This bond is critical for nanomolar affinity, as mutagenesis of Trp183 reduces potency by >100-fold [7].
  • N-Benzyl Substitution: The hydrophobic benzyl group occupies a lipophilic subpocket lined by residues like Leu128 and Thr222. Its orientation modulates receptor dissociation kinetics, contributing to lerisetron’s prolonged duration [10].

Table 1: Functional Group Contributions to Lerisetron Binding

Functional GroupInteraction TypeReceptor ResiduesEffect on Ki
Benzimidazole coreπ-π stackingTyr23410-fold affinity loss
Piperazine NCation-πTrp183>100-fold affinity loss
N-BenzylHydrophobic packingLeu128, Thr2223-fold affinity loss

Mutagenesis Studies Identifying Critical Receptor Residues

Site-directed mutagenesis reveals residues essential for lerisetron binding:

  • Trp183 (Loop D): Replacement with alanine abolishes cation-π bonding, increasing EC50 for 5-HT from 1.7 µM to >100 µM. Lerisetron’s antagonism is similarly impaired, confirming its reliance on this interaction [7].
  • Tyr234 (Loop B): Mutation to phenylalanine disrupts π-stacking, reducing lerisetron affinity by 90%. This residue also mediates hydrogen bonding via the benzimidazole nitrogen [7].
  • Arg222 (TM2-TM3 linker): Though not in the binding pocket, Arg222 stabilizes the pore via salt bridges. Its mutation alters ion conductance and indirectly weakens lerisetron binding by perturbing receptor conformation [7].

Table 2: Mutagenesis Effects on Lerisetron Efficacy

Residue (Human)Wild-Type EC50Mutant EC50Functional Consequence
Trp183Ala1.7 µM>100 µMLoss of cation-π anchor
Tyr234Phe1.7 µM15.3 µMWeakened π-stacking
Arg222Glu1.7 µM8.9 µMAltered pore stability

Pharmacophore Modeling of Lerisetron’s Antagonist Activity

Comparative Analysis with Other 5-HT3 Antagonists

Pharmacophore models identify three elements essential for 5-HT3 antagonism:

  • Aromatic centroid (e.g., benzimidazole)
  • Hydrogen-bond acceptor (e.g., benzimidazole N)
  • Basic nitrogen (e.g., piperazine N)

Lerisetron shares this framework with antagonists like granisetron, but key differences exist:

Table 3: Pharmacophore Comparison of Lerisetron and Granisetron

FeatureLerisetronGranisetronFunctional Impact
Aromatic systemBenzimidazoleIndazoleSimilar π-stacking efficiency
Basic nitrogenPiperazine (pKa = 9.1)Azabicyclo ring (pKa = 7.8)Higher cationic charge at pH 7.4
Linking moietyDirect bondCarbonyl spacerEnhanced rigidity in lerisetron
Binding affinity (Ki)0.15 nM0.24 nMComparable potency

Lerisetron’s direct bond between benzimidazole and piperazine enhances rigidity versus granisetron’s flexible carbonyl linker. This rigidity reduces conformational entropy loss upon binding, contributing to its slower dissociation kinetics [7] [10].

Implications of the Benzimidazole Core and N-Benzyl Substitution

The benzimidazole core provides three advantages over alternative scaffolds:

  • Bidirectional H-bonding: N-H acts as a donor to backbone carbonyls (e.g., Glu236), while C=O serves as an acceptor from Ser182 side chains. This dual interaction is absent in simpler heterocycles like piperidine derivatives [10].
  • Conformational constraint: The fused ring system prevents rotation around the C2-N bond, optimally positioning the piperazine group for Trp183 interaction.
  • Electron density modulation: Substituents at C5/C6 alter electron distribution, tuning π-stacking strength. Lerisetron’s unsubstituted benzimidazole balances electron density for optimal Tyr234 interaction [9].

The N-benzyl group’s orientation determines selectivity over related receptors (e.g., 5-HT4). Its hydrophobic surface complements a subpocket lined by:

  • Leu128 (hydrophobic floor)
  • Thr222 (hydrogen bonding to meta-position)
  • Val129 (van der Waals contacts)

Modifications to this group (e.g., para-chloro substitution) increase lipophilicity but impair solubility, demonstrating a trade-off between affinity and drug-like properties [10].

Properties

CAS Number

143257-98-1

Product Name

Lerisetron

IUPAC Name

1-benzyl-2-piperazin-1-ylbenzimidazole

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2

InChI Key

PWWDCRQZITYKDV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

1-benzyl-2-(1-piperazinyl)benzimidazole
lerisetron

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.